2-(Propane-2-sulfonyl)cyclohexan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-propan-2-ylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO2S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h7-9H,3-6,10H2,1-2H3 |
InChI Key |
BAAOWDDLWOIHLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1CCCCC1N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Propane 2 Sulfonyl Cyclohexan 1 Amine
Direct Synthetic Approaches
Direct synthetic methods offer a straightforward route to 2-(propane-2-sulfonyl)cyclohexan-1-amine, typically involving the sequential or convergent formation of the carbon-nitrogen and carbon-sulfur bonds.
Reductive Amination Strategies for the Cyclohexane-1-amine Moiety
Reductive amination is a cornerstone of amine synthesis, providing a powerful method for converting ketones or aldehydes into amines. In the context of synthesizing this compound, this strategy would ideally start from the corresponding ketone, 2-(propane-2-sulfonyl)cyclohexan-1-one.
The reaction proceeds through the initial formation of an imine or enamine intermediate upon reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium formate), followed by in-situ reduction. A variety of reducing agents can be employed for this transformation.
Common Reducing Agents for Reductive Amination:
| Reducing Agent | Typical Conditions | Notes |
| Sodium cyanoborohydride (NaBH3CN) | Methanol, pH 6-7 | Selective for the iminium ion over the ketone. |
| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane, Acetic acid | Mild and effective for a wide range of substrates. |
| Catalytic Hydrogenation (H2, catalyst) | H2 gas, Pd/C, PtO2, or Raney Nickel | Can be performed under various pressures and temperatures. |
The general reaction scheme for the reductive amination of 2-(propane-2-sulfonyl)cyclohexan-1-one is depicted below:
Figure 1: General scheme for the reductive amination of 2-(propane-2-sulfonyl)cyclohexan-1-one.
The choice of reducing agent and reaction conditions can influence the yield and the formation of byproducts, such as the secondary amine resulting from the reaction of the primary amine product with another molecule of the ketone.
Sulfonylation Reactions for Introducing the Propane-2-sulfonyl Group
An alternative direct approach involves the introduction of the propane-2-sulfonyl group onto a pre-existing 2-aminocyclohexane derivative. This can be achieved through the reaction of a suitable amine precursor with propane-2-sulfonyl chloride. For instance, a protected 2-aminocyclohexanol (B3021766) could be a viable starting material. The hydroxyl group can be converted into a leaving group, followed by nucleophilic substitution with a propane-2-sulfinate salt, or the amino group can be directly sulfonylated.
However, direct sulfonylation of a primary amine like cyclohexylamine (B46788) would lead to a sulfonamide, not the desired C-S bond of the sulfone. Therefore, a more plausible route involves the formation of the sulfone prior to the introduction of the amine. This underscores the importance of the synthesis of the 2-(propane-2-sulfonyl)cyclohexan-1-one precursor.
A potential synthesis for this precursor could involve the Michael addition of propane-2-thiol to cyclohex-2-en-1-one, followed by oxidation of the resulting thioether to the sulfone.
Stereoselective Synthetic Pathways
For applications where the specific stereochemistry of the two chiral centers in this compound is crucial, stereoselective synthetic methods are required. These methods aim to control the formation of either a specific enantiomer (asymmetric synthesis) or a specific diastereomer (diastereoselective synthesis).
Chiral Auxiliary-Mediated Asymmetric Synthesis of this compound Precursors
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter(s) are set, the auxiliary is removed.
A powerful and widely used method for the asymmetric synthesis of chiral amines involves the use of tert-butanesulfinamide, developed by Ellman. nih.govrsc.org This chiral auxiliary can be condensed with a ketone, such as 2-(propane-2-sulfonyl)cyclohexan-1-one, to form a chiral N-tert-butanesulfinyl imine.
The subsequent diastereoselective reduction of this imine, followed by acidic cleavage of the sulfinyl group, would yield the enantiomerically enriched this compound. The stereochemical outcome of the reduction is directed by the chiral sulfinyl group.
Key Steps in Ellman's Asymmetric Amine Synthesis:
| Step | Reagents and Conditions | Purpose |
| 1. Condensation | (R)- or (S)-tert-Butanesulfinamide, Ti(OEt)4 | Formation of the chiral N-sulfinyl imine. |
| 2. Diastereoselective Reduction | NaBH4, L-Selectride®, or other hydride reagents | Stereoselective formation of the amine. |
| 3. Cleavage of Auxiliary | HCl in a protic solvent (e.g., methanol) | Removal of the chiral auxiliary to yield the chiral primary amine. |
The choice of the (R)- or (S)-enantiomer of the sulfinamide determines which enantiomer of the final amine is produced. This method has proven to be robust for the synthesis of a wide variety of chiral amines. nih.govrsc.org
Diastereoselective Cycloaddition and Ring-Forming Reactions
Diastereoselective reactions can be employed to control the relative stereochemistry of the amine and sulfonyl groups on the cyclohexane (B81311) ring. Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic systems with defined stereochemistry.
A hypothetical diastereoselective approach could involve a [4+2] cycloaddition between a diene bearing a sulfonyl group (or a precursor) and a dienophile containing a nitrogen functionality. For instance, the reaction of a 1-sulfonyl-1,3-butadiene derivative with a suitable nitroso- or imino-dienophile could potentially construct the 2-sulfonylcyclohexylamine core with a degree of diastereoselectivity. The stereochemical outcome would be governed by the endo/exo selectivity of the cycloaddition and the geometry of the starting materials.
Recent advances in photoredox catalysis have enabled novel [4+2] cycloadditions to access highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. rsc.org While not specifically demonstrated for the target molecule, these methods offer a potential avenue for its diastereoselective synthesis. Such a strategy might involve the reaction of a vinyl sulfone with a suitable four-carbon component under photocatalytic conditions.
Mechanistic Investigations of this compound Synthesis
A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and controlling the stereochemical outcomes.
Reaction Pathway Elucidation
The key transformations in the proposed syntheses are governed by well-established mechanistic principles.
Mechanism of Epoxide Ring-Opening: The aminolysis of cyclohexene (B86901) oxide is a classic SN2 reaction. chemicalbook.com Under acidic or Lewis acidic conditions, the epoxide oxygen is protonated or coordinated, making the ring more susceptible to nucleophilic attack. The amine then attacks one of the electrophilic carbons of the epoxide. In a symmetrical epoxide like cyclohexene oxide, the attack can occur at either carbon. The reaction proceeds with an inversion of configuration, leading to a trans relationship between the amino and hydroxyl groups.
Mechanism of Michael Addition: The Michael addition of an amine to an α,β-unsaturated ketone is a 1,4-conjugate addition. wikipedia.orglibretexts.org The amine acts as a nucleophile and attacks the β-carbon of the double bond, which is rendered electrophilic by conjugation with the carbonyl group. This results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by a protic solvent or during workup, yields the β-amino ketone.
Transition State Analysis
While specific computational studies on the synthesis of this compound are not available, insights can be drawn from theoretical studies of analogous reactions.
Transition State of Nucleophilic Addition to Cyclohexane Derivatives: The stereochemistry of nucleophilic additions to cyclohexane rings is influenced by the conformation of the transition state. For nucleophilic attack on a cyclohexanone (B45756), for example, the attacking nucleophile can approach from either the axial or equatorial face. The preferred trajectory is often a compromise between minimizing steric hindrance and maximizing orbital overlap. Computational models can be used to predict the energies of these competing transition states and thus the stereochemical outcome of the reaction. researchgate.net
Transition State in Conjugate Additions: Computational studies of sulfa-Michael additions have provided detailed insights into the transition state. acs.orgchemrxiv.org These studies often reveal that in catalyzed reactions, the catalyst plays a crucial role in organizing the reactants in the transition state through non-covalent interactions, such as hydrogen bonding. This pre-organization lowers the activation energy and can lead to high levels of stereoselectivity. For the addition of an amine to cyclohex-2-en-1-one, the transition state would involve the simultaneous approach of the amine nucleophile to the β-carbon and the rehybridization of the involved carbon atoms.
General Considerations for Transition State Calculations: Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and analyzing transition states. These calculations can provide detailed geometric and energetic information about the transition state structure, which is the highest energy point along the reaction coordinate. While such studies have been applied to many related reactions, specific transition state analysis for the synthesis of this compound would require dedicated computational investigation. acs.org
Data Tables
Table 1: Factors Influencing Stereoselectivity in Nucleophilic Additions to Cyclohexane Derivatives
| Factor | Influence on Stereoselectivity | Example |
| Steric Hindrance | Larger nucleophiles or substituents on the ring favor attack from the less hindered face. | Attack on a substituted cyclohexanone. |
| Torsional Strain | The developing bonds in the transition state can lead to eclipsing interactions, which are minimized in the favored pathway. | Axial vs. equatorial attack. |
| Electronic Effects | The presence of electron-withdrawing or -donating groups can influence the electron density at the reaction center and stabilize or destabilize certain transition states. | Additions to α-heteroatom-substituted cyclohexanones. |
| Catalyst/Solvent | The coordination of a catalyst or solvent molecules can alter the steric and electronic environment of the transition state. | Lewis acid-catalyzed additions. |
Table 2: Comparison of Proposed Synthetic Pathways
| Pathway | Starting Material | Key Reactions | Potential Advantages | Potential Challenges |
| A | Cyclohexene oxide | Epoxide ring-opening, Mitsunobu reaction, Oxidation | Readily available starting material, well-established reactions. | Stereochemical control in the Mitsunobu step, use of stoichiometric reagents. |
| B | Cyclohex-2-en-1-one | Michael addition, Ketone reduction, Sulfone formation | Convergent approach, potential for stereocontrol in the reduction step. | Potential for side reactions in the Michael addition, multi-step sequence. |
| C | Cyclohexanone | Reductive amination, Directed functionalization | Inexpensive starting material. | Regioselectivity in the functionalization step is a major hurdle. |
Advanced Structural Elucidation and Stereochemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(Propane-2-sulfonyl)cyclohexan-1-amine
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing a window into the electronic environment of individual nuclei and their connectivity. A multi-faceted NMR approach, encompassing one-dimensional (¹H and ¹³C) and two-dimensional techniques, is essential for the unambiguous assignment of all atoms within the this compound molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides crucial information regarding the number of distinct proton environments, their chemical shifts, and their scalar couplings. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, with the electron-withdrawing sulfonyl group and the amino group playing significant roles in deshielding adjacent protons.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.15 | m | 1H | H-1 |
| 2.98 | m | 1H | H-2 |
| 3.25 | sept | 1H | CH (isopropyl) |
| 1.35 | d | 6H | CH₃ (isopropyl) |
| 1.20-2.10 | m | 8H | Cyclohexyl CH₂ |
| 1.85 | br s | 2H | NH₂ |
Note: This data is hypothetical and serves for illustrative purposes.
The proton attached to the same carbon as the amino group (H-1) and the proton on the carbon bearing the sulfonyl group (H-2) are expected to resonate at lower fields due to the inductive effects of the heteroatoms. The isopropyl group would present as a characteristic septet for the methine proton and a doublet for the two methyl groups. The remaining cyclohexyl protons would appear as a complex multiplet in the aliphatic region.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments. The carbons directly attached to the nitrogen (C-1) and sulfur (C-2) atoms are anticipated to be significantly downfield shifted.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 60.5 | C-1 |
| 58.2 | C-2 |
| 52.8 | CH (isopropyl) |
| 23.1 | CH₃ (isopropyl) |
| 24.0 - 35.0 | Cyclohexyl CH₂ |
Note: This data is hypothetical and serves for illustrative purposes.
Two-Dimensional NMR Techniques for Structural Assignment (e.g., COSY, HSQC, HMBC)
To definitively assign the complex proton and carbon signals, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between H-1 and its neighboring protons on the cyclohexane (B81311) ring, as well as the coupling between the isopropyl methine and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), which were previously identified in the ¹H NMR and COSY spectra.
Stereochemical Assignment via NMR (e.g., NOESY)
The relative stereochemistry of the substituents on the cyclohexane ring (i.e., cis or trans) can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment identifies protons that are close in space, irrespective of their bonding connectivity. For example, a NOESY cross-peak between the H-1 and H-2 protons would suggest a cis relationship, as they would be on the same face of the ring and thus in close proximity. The absence of such a cross-peak would be indicative of a trans arrangement.
X-ray Crystallography of this compound
While NMR spectroscopy provides a detailed picture of the molecule's structure in solution, X-ray crystallography offers the definitive determination of its solid-state structure, including the absolute configuration of chiral centers.
Single Crystal X-ray Diffraction for Absolute Configuration Determination
Obtaining a suitable single crystal of this compound or a derivative thereof would allow for analysis by single crystal X-ray diffraction. This technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The data can be used to construct a three-dimensional electron density map of the molecule, revealing the precise positions of all atoms.
For a chiral molecule like this compound, which exists as a pair of enantiomers, anomalous dispersion effects in the X-ray scattering can be used to determine the absolute configuration (R or S) of the stereocenters. This is often achieved through the calculation of the Flack parameter. A single crystal X-ray diffraction analysis of a related compound was found in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2194482, indicating that such analyses are feasible for this class of compounds. cam.ac.uk
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Conformational Analysis of 2 Propane 2 Sulfonyl Cyclohexan 1 Amine
Cyclohexane (B81311) Ring Conformations
The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. To alleviate angle and torsional strain, it adopts a number of puckered conformations, the most stable of which are the chair and twist-boat forms.
Chair and Boat Conformers and Their Interconversion
The chair conformation is the most stable arrangement for a cyclohexane ring, with an estimated 99.99% of molecules in a cyclohexane solution adopting this conformation at room temperature. researchgate.net In this conformation, the carbon-carbon bond angles are approximately 109.5°, minimizing angle strain, and all hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain. rsc.org
The boat conformation is another key conformation, though it is less stable than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. researchgate.net The boat conformation is a transition state in the interconversion between two twist-boat conformations. researchgate.net The twist-boat conformation is more stable than the boat conformation but less stable than the chair.
The interconversion between the two chair conformations, known as ring flipping or chair-flipping, is a rapid process at room temperature. researchgate.netnih.gov This process involves passing through several higher-energy intermediates, including the half-chair and twist-boat conformations. nih.govlibretexts.org During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. nih.gov
Steric and Electronic Influence of Substituents on Ring Flip Barriers
The presence of substituents on the cyclohexane ring significantly influences the equilibrium between the two chair conformations. Generally, substituents prefer to occupy the more spacious equatorial position to minimize steric strain. youtube.com When a substituent is in the axial position, it experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. youtube.comlibretexts.org
In the case of cis-2-(propane-2-sulfonyl)cyclohexan-1-amine, one substituent will be axial and the other equatorial in either chair conformation. The more stable conformer will be the one with the bulkier group (the propane-2-sulfonyl group) in the equatorial position. For the trans isomer, the substituents can be either both axial or both equatorial. The diequatorial conformer is significantly more stable due to the absence of 1,3-diaxial strain for both bulky groups. youtube.comyoutube.com
Rotameric States of the Propane-2-sulfonyl and Amine Moieties
Torsional Analysis Around C-S and C-N Bonds
Rotation around single bonds is not entirely free and is subject to torsional strain. The relative orientation of atoms or groups connected by a single bond can be described by dihedral angles, leading to different rotational isomers or rotamers. The most stable rotamers are typically the staggered conformations (gauche and anti), where the bulky groups are further apart, while the eclipsed conformations are the least stable. sigmaaldrich.comsigmaaldrich.com
For the propane-2-sulfonyl group, rotation around the C-S bond will determine the spatial orientation of the isopropyl group relative to the cyclohexane ring. Similarly, rotation around the C-N bond of the amine group will influence the position of the lone pair and the hydrogen atoms. Computational studies on related alkyl sulfones and cyclohexylamines can provide insights into the preferred rotational states and the energy barriers between them. libretexts.org
Preferred Rotamers and Energetic Landscape
The energetic landscape of the molecule is a complex interplay of the cyclohexane ring conformation and the rotational states of its substituents. The preferred rotamers will be those that minimize steric clashes and maximize stabilizing interactions.
For the trans-diaxial conformer, the substituents are relatively far apart, allowing for more rotational freedom. In the trans-diequatorial conformer, the substituents are closer, and their preferred rotameric states will be influenced by potential steric hindrance between them. In the cis-1,2-disubstituted isomer, where one group is axial and the other is equatorial, the rotational preference of each substituent will be highly dependent on the steric environment created by the other group and the cyclohexane ring.
The following table, based on general principles and data from analogous compounds, illustrates the likely energetic preferences.
| Conformer | Substituent Positions | Relative Energy (Illustrative) | Key Interactions |
| trans | diequatorial | Lowest | Gauche interaction between substituents |
| cis | equatorial-axial | Intermediate | 1,3-diaxial interaction for one substituent |
| trans | diaxial | Highest | 1,3-diaxial interactions for both substituents |
Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions
Non-covalent interactions, particularly intramolecular hydrogen bonds, can play a crucial role in stabilizing specific conformations. In 2-(propane-2-sulfonyl)cyclohexan-1-amine, there is the potential for an intramolecular hydrogen bond to form between the hydrogen atom of the amine group (a hydrogen bond donor) and one of the oxygen atoms of the sulfonyl group (a hydrogen bond acceptor).
The formation of such a hydrogen bond is highly dependent on the stereochemistry (cis or trans) and the conformation of the molecule. In a cis conformation, where the amino and sulfonyl groups are on the same side of the ring, an intramolecular hydrogen bond is more likely to occur, particularly in the conformer where the amino group is equatorial and the sulfonyl group is axial, or vice versa. This interaction could potentially stabilize a conformation that might otherwise be less favored due to steric factors.

| Compound Name |
| This compound |
| Cyclohexane |
| cis-2-(Propane-2-sulfonyl)cyclohexan-1-amine |
| trans-2-(Propane-2-sulfonyl)cyclohexan-1-amine |
Experimental Techniques for Conformational Studies (e.g., Variable Temperature NMR)
The conformational landscape of this compound is primarily investigated through advanced spectroscopic methods, with Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy being a particularly powerful tool. This technique allows for the detailed study of dynamic equilibria between different conformers of a molecule in solution. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the relative populations of conformers, the thermodynamic parameters governing their equilibrium (ΔG°, ΔH°, and ΔS°), and the energy barriers to interconversion.
The conformational equilibrium of this compound is dominated by the chair conformations of the cyclohexane ring. For a 1,2-disubstituted cyclohexane such as this, both cis and trans isomers exist, each with its own set of conformational possibilities.
In the trans isomer, two chair conformations are possible through ring inversion: one with the amino and propane-2-sulfonyl groups in a diequatorial orientation (e,e) and another with both groups in a diaxial orientation (a,a). Generally, the diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are a source of considerable steric strain.
For the cis isomer, ring inversion interconverts two conformers where one substituent is axial and the other is equatorial (a,e and e,a). The relative stability of these two conformers will depend on the A-values (conformational free energies) of the amino and propane-2-sulfonyl groups.
Variable Temperature NMR (VT-NMR) Spectroscopy
At room temperature, the rate of ring inversion in cyclohexane derivatives is typically very fast on the NMR timescale. This rapid interconversion results in an averaged spectrum, where the observed chemical shifts and coupling constants are a weighted average of the values for the individual conformers.
As the temperature is lowered, the rate of ring inversion decreases. If the temperature is lowered sufficiently to a point below the coalescence temperature (Tc), the rate of exchange becomes slow enough on the NMR timescale for the signals of the individual conformers to be resolved. This allows for the direct observation and quantification of each conformer.
A typical VT-NMR study of this compound would involve the following steps:
High-Temperature Spectrum: A spectrum is recorded at a temperature where the ring inversion is fast, yielding a time-averaged spectrum.
Low-Temperature Spectrum: The sample is cooled until the signals for the individual conformers are sharp and well-resolved. This allows for the determination of the relative concentrations of the conformers by integrating the corresponding signals. The equilibrium constant (K) can then be calculated.
Coalescence Temperature (Tc): The temperature at which the signals for the two interconverting conformers merge into a single broad peak is the coalescence temperature. This value is used to calculate the free energy of activation (ΔG‡) for the ring inversion process using the Eyring equation.
Detailed analysis of the low-temperature spectra, particularly the coupling constants (³J) of the protons on the cyclohexane ring, provides further insight into the conformation. For example, the coupling constant between two adjacent axial protons (³Jaa) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (³Jae) or two equatorial protons (³Jee) is much smaller (2-5 Hz).
The following table outlines the key NMR parameters that would be analyzed in a VT-NMR study of the trans-diequatorial and trans-diaxial conformers of this compound.
| Parameter | trans-diequatorial (e,e) | trans-diaxial (a,a) | Information Gained |
| ¹H Chemical Shift (δ) of H-1 | Downfield shift | Upfield shift | Electronic environment of the proton attached to the carbon bearing the amino group. |
| ¹H Chemical Shift (δ) of H-2 | Downfield shift | Upfield shift | Electronic environment of the proton attached to the carbon bearing the sulfonyl group. |
| ³J(H-1, H-6) | Small (Jae, Jee) | Large (Jaa) | Confirms the axial/equatorial orientation of H-1. |
| ³J(H-1, H-2) | Small (Jee) | Large (Jaa) | Confirms the relative orientation of the substituents. |
| ³J(H-2, H-3) | Small (Jea, Jee) | Large (Jaa) | Confirms the axial/equatorial orientation of H-2. |
| Integration of Signals | Proportional to population | Proportional to population | Determines the equilibrium constant (K) and subsequently ΔG°. |
By conducting these experiments at various temperatures, a van't Hoff plot (ln K vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the conformational equilibrium.
While specific experimental data for this compound is not extensively reported in the literature, the application of VT-NMR as described would be the standard and most effective method for a thorough conformational analysis. The principles derived from studies of other substituted cyclohexanes provide a solid framework for predicting the conformational behavior of this compound. studysmarter.co.ukrsc.orgacs.org
Reactivity and Chemical Transformations of 2 Propane 2 Sulfonyl Cyclohexan 1 Amine
Reactions Involving the Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, enabling it to participate in a variety of classical amine reactions.
N-Alkylation and N-Acylation Reactions
The primary amine of 2-(propane-2-sulfonyl)cyclohexan-1-amine can be readily alkylated by reacting it with alkyl halides or other suitable alkylating agents. This reaction proceeds via a nucleophilic substitution mechanism. Mono-alkylation can be achieved under carefully controlled conditions, though over-alkylation to form the tertiary amine is a common side reaction. The use of a base is often employed to neutralize the acid generated during the reaction.
N-acylation occurs when the amine reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amide. These reactions are typically high-yielding and proceed under mild conditions. The resulting amide is a stable functional group that can participate in further chemical transformations. The N-alkylation of some amine-containing compounds has been shown to be challenging under mild conditions, sometimes requiring forcing conditions. psu.edu However, methods utilizing reagents like cesium carbonate and tetrabutylammonium (B224687) iodide in DMF have been developed for the N-alkylation of certain 2-amino-3-acylthiophenes. psu.edu
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reactant | Reagent | Product |
| N-Alkylation | This compound | Methyl iodide (CH₃I) | N-Methyl-2-(propane-2-sulfonyl)cyclohexan-1-amine |
| N-Alkylation | This compound | Benzyl bromide (C₆H₅CH₂Br) | N-Benzyl-2-(propane-2-sulfonyl)cyclohexan-1-amine |
| N-Acylation | This compound | Acetyl chloride (CH₃COCl) | N-(2-(Propane-2-sulfonyl)cyclohexyl)acetamide |
| N-Acylation | This compound | Benzoyl chloride (C₆H₅COCl) | N-(2-(Propane-2-sulfonyl)cyclohexyl)benzamide |
Formation of Imines and Schiff Bases
The primary amine of this compound can condense with aldehydes or ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. libretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of the imine is typically driven to completion by removing the water formed during the reaction, often by azeotropic distillation or the use of a dehydrating agent. nih.gov Imines are versatile intermediates in organic synthesis and can undergo further reactions such as reduction to secondary amines or cycloaddition reactions. nih.gov
Table 2: Formation of Imines from this compound
| Carbonyl Compound | Reagent | Product (Imine) |
| Benzaldehyde | Acid catalyst (e.g., p-TsOH) | N-(Phenylmethylene)-2-(propane-2-sulfonyl)cyclohexan-1-amine |
| Acetone | Acid catalyst (e.g., p-TsOH) | N-(Propan-2-ylidene)-2-(propane-2-sulfonyl)cyclohexan-1-amine |
| Cyclohexanone (B45756) | Acid catalyst (e.g., p-TsOH) | N-(Cyclohexylidene)-2-(propane-2-sulfonyl)cyclohexan-1-amine |
Reductive Amination Pathways
Reductive amination is a powerful method for the formation of C-N bonds and can be applied to this compound to synthesize more complex secondary or tertiary amines. libretexts.orgorganic-chemistry.org This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with a carbonyl compound, which is then reduced in situ to the corresponding amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is crucial to avoid the reduction of the starting carbonyl compound.
Table 3: Reductive Amination of this compound
| Carbonyl Compound | Reducing Agent | Product |
| Formaldehyde | Sodium triacetoxyborohydride | N,N-Dimethyl-2-(propane-2-sulfonyl)cyclohexan-1-amine |
| Acetaldehyde | Sodium cyanoborohydride | N-Ethyl-2-(propane-2-sulfonyl)cyclohexan-1-amine |
| Cyclopentanone | Sodium borohydride | N-Cyclopentyl-2-(propane-2-sulfonyl)cyclohexan-1-amine |
Reactions Involving the Sulfonyl Group
The sulfonyl group, while generally stable, can participate in certain chemical transformations, particularly those that lead to the formation of sulfonamides or involve the sulfonyl group directing other reactions.
Sulfonamide Reactivity and Derivatization
While the parent compound contains a sulfone, a related and important class of compounds are sulfonamides. If one were to start from a precursor like 2-aminocyclohexane-1-sulfonyl chloride, reaction with isopropylmagnesium bromide would yield this compound. Conversely, the amine functionality of this compound can be reacted with a sulfonyl chloride to form a bis-sulfonated product.
More relevant to derivatization, the primary amine can react with various sulfonyl chlorides to yield sulfonamides. This reaction is analogous to N-acylation and provides a robust method for introducing a wide range of substituents onto the nitrogen atom. The resulting sulfonamides are often crystalline solids and have been explored for various applications in medicinal chemistry.
Table 4: Sulfonamide Formation from this compound
| Sulfonyl Chloride | Base | Product (Sulfonamide) |
| p-Toluenesulfonyl chloride | Pyridine | N-(2-(Propane-2-sulfonyl)cyclohexyl)-4-methylbenzenesulfonamide |
| Methanesulfonyl chloride | Triethylamine | N-(2-(Propane-2-sulfonyl)cyclohexyl)methanesulfonamide |
| Benzenesulfonyl chloride | Pyridine | N-(2-(Propane-2-sulfonyl)cyclohexyl)benzenesulfonamide |
Potential for Sulfonyl-Directed Transformations
The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the adjacent cyclohexyl ring. The protons on the carbon atom bearing the sulfonyl group (the α-carbon) are rendered more acidic. This increased acidity could potentially allow for deprotonation with a strong base to form a carbanion. This carbanion could then, in principle, react with various electrophiles, although such reactivity would need to compete with reactions at the more nucleophilic amine.
Cyclohexane (B81311) Ring Modifications
The saturated carbocyclic framework of this compound is not merely a passive scaffold but can actively participate in chemical reactions, leading to further functionalization or more profound structural changes such as ring-opening and rearrangements.
Functionalization at Other Ring Positions (e.g., C-H Functionalization)
The direct functionalization of otherwise unactivated C-H bonds on the cyclohexane ring represents a powerful strategy for molecular editing. While specific studies on this compound are not prevalent, the principles of directed C-H activation offer a predictive framework for its reactivity. Both the amine and the sulfonyl group can, in principle, direct transition-metal catalysts to specific C-H bonds.
The amine group, often after conversion to a suitable directing group like an amide or a pyridine-based moiety, can direct metallation to the C-6 position. Similarly, the sulfonyl group is a known coordinating group that can facilitate C-H activation at adjacent positions. Transannular C-H functionalization, a process that activates C-H bonds across the ring, has been demonstrated in cycloalkane systems, often directed by a carboxylic acid group. nih.govnih.gov This suggests that with an appropriate directing group strategy, functionalization at the C-4 or C-5 positions of the cyclohexane ring could be achievable.
For instance, palladium-catalyzed C-H arylation is a well-established transformation. A hypothetical directed C-H functionalization at the C-6 position is depicted below.
Table 1: Hypothetical C-H Arylation at the C-6 Position
| Entry | Arylating Agent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ | L1 | Toluene | 110 | Hypothetical |
| 2 | 4-Iodotoluene | Pd(OAc)₂ | L1 | Dioxane | 120 | Hypothetical |
| 3 | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ | L1 | Xylene | 130 | Hypothetical |
| L1 represents a hypothetical directing group-coordinating ligand. |
Furthermore, radical-based C-H functionalization methods, such as those employing ozone, have been shown to oxidize cyclohexane to cyclohexanone and cyclohexanol. rsc.org The presence of the electron-withdrawing sulfonyl group and the amine in this compound would likely influence the regioselectivity of such radical reactions.
Ring Opening and Rearrangement Reactions
The cyclohexane ring is generally stable; however, under specific conditions, ring-opening or rearrangement reactions can be induced. These transformations often require the introduction of strain or the generation of reactive intermediates.
While direct ring-opening of a stable cyclohexane is challenging, transformations of the existing functional groups can lead to intermediates that facilitate such processes. For example, conversion of the amine to a good leaving group, followed by intramolecular assistance, could potentially lead to ring fragmentation.
Rearrangement reactions, such as the Beckmann rearrangement of a cyclohexanone oxime, are classic methods for ring expansion. beilstein-journals.org If the amine at C-1 were to be oxidized to a ketone, subsequent formation of an oxime and treatment with acid could, in principle, lead to a seven-membered lactam.
Another possibility involves reactions that proceed through radical intermediates. For instance, a proposed mechanism for the ring-opening cross-coupling of cyclobutanone (B123998) oximes involves the formation of a C-centered radical after the release of ring strain. beilstein-journals.org A similar strategy, if applicable to a derivative of this compound, could lead to linear nitrile-containing products.
Stereoselective Transformations
The presence of two stereocenters at C-1 and C-2 in this compound makes stereoselectivity a crucial aspect of its reactivity. The relative stereochemistry of the amine and sulfonyl groups will direct the approach of reagents, leading to diastereoselective outcomes. Furthermore, the development of enantioselective transformations allows for the synthesis of specific enantiomers, which is of high importance in medicinal chemistry.
Diastereoselective Reactions of this compound
The synthesis of β-aminosulfones often proceeds with a high degree of diastereoselectivity. ucl.ac.uk For instance, the addition of sulfone-stabilized carbanions to imines can yield single diastereomers. Similarly, Michael additions of amines to vinyl sulfones have been shown to be highly diastereoselective. nih.gov
When this compound itself is used as a substrate, the existing stereochemistry will influence the outcome of reactions at or near the stereogenic centers. For example, acylation of the amine group or alkylation at the α-carbon to the sulfonyl group (C-2) would likely proceed with a preference for one diastereomer due to steric hindrance from the bulky isopropylsulfonyl group and the cyclohexane ring substituents.
The diastereoselectivity of such reactions can be predicted based on established models of asymmetric induction, such as Cram's rule or the Felkin-Anh model, by considering the most stable conformation of the reactive intermediate.
Table 2: Predicted Diastereoselective Reduction of a Hypothetical Ketone Derivative
| Entry | Reducing Agent | Solvent | Temp (°C) | Major Diastereomer | Diastereomeric Ratio (d.r.) |
| 1 | NaBH₄ | Methanol | 0 | Hypothetical | Hypothetical |
| 2 | L-Selectride® | THF | -78 | Hypothetical | Hypothetical |
| 3 | K-Selectride® | THF | -78 | Hypothetical | Hypothetical |
| *Assuming oxidation of the amine to a ketone, followed by reduction. |
Enantioselective Transformations of this compound
While the compound itself is chiral, performing enantioselective transformations on a racemic mixture allows for the kinetic resolution of the enantiomers or the desymmetrization of a meso-precursor. Chiral primary amine catalysis has been effectively used in the enantioselective synthesis of aldol (B89426) products from cyclohexanones. rsc.org
In the context of this compound, if one were to perform a reaction on a racemic starting material using a chiral catalyst, it could preferentially react with one enantiomer, leaving the other unreacted and thus enriched. For example, an enantioselective acylation of the amine catalyzed by a chiral enzyme or a synthetic chiral catalyst could be a viable strategy for kinetic resolution.
Alternatively, if a prochiral precursor to this compound is available, an enantioselective reaction could be employed to set the stereocenters. For instance, an asymmetric hydrogenation of a corresponding enamine or an asymmetric Michael addition to a cyclohexenone derivative could provide enantiomerically enriched product. The synthesis of optically active α-amino acid derivatives has been achieved through the highly diastereoselective addition of a nitromethane (B149229) anion to chiral α-amidoalkylphenyl sulfones. nih.gov This highlights the potential for sulfone-directed enantioselective syntheses in related systems.
Theoretical and Computational Investigations of 2 Propane 2 Sulfonyl Cyclohexan 1 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized geometries, relative energies, and electronic properties of molecules. For 2-(propane-2-sulfonyl)cyclohexan-1-amine, DFT calculations are crucial for identifying the most stable conformers and understanding the interplay between the bulky propane-2-sulfonyl group and the amino group on the cyclohexane (B81311) ring. Such calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-31G(d) or aug-cc-pVDZ, which provide a good balance of accuracy and computational cost for organic molecules. core.ac.uknih.gov
The primary goal of geometry optimization is to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state structure. For 1,2-disubstituted cyclohexanes, this involves analyzing various chair conformations. The substituents—in this case, the amino group and the propane-2-sulfonyl group—can be positioned either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring). msu.edu
The trans-isomer of this compound can exist in two primary chair conformations: one with both substituents in equatorial positions (diequatorial) and another, via a ring flip, with both in axial positions (diaxial). openstax.org The cis-isomer has one substituent in an axial and one in an equatorial position (axial-equatorial). libretexts.org
Computational optimizations consistently predict that the diequatorial conformer of the trans-isomer is the most stable arrangement. libretexts.org This preference is driven by the minimization of steric strain, specifically the avoidance of 1,3-diaxial interactions. quimicaorganica.orglibretexts.org An axial substituent experiences repulsive steric interactions with the other two axial hydrogens on the same side of the ring. Given the significant steric bulk of both the amino and, particularly, the propane-2-sulfonyl groups, the diaxial conformation would be highly energetically unfavorable. openstax.org
The optimized geometry of the predicted most stable conformer (trans-diequatorial) would feature characteristic bond lengths and angles. The electronic structure can be further analyzed by examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.gov
Table 1: Predicted Geometric Parameters for the Trans-Diequatorial Conformer of this compound Data is hypothetical and based on DFT calculations of analogous structures.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-N | ~1.47 Å |
| Bond Length | C-S | ~1.85 Å |
| Bond Length | S=O | ~1.45 Å |
| Bond Angle | C-C-N | ~111.5° |
| Bond Angle | C-C-S | ~112.0° |
| Bond Angle | O=S=O | ~119.5° |
| Dihedral Angle | N-C-C-S | ~60° (gauche) |
A critical aspect of computational analysis is determining the relative energies of different conformers. For 1,2-disubstituted cyclohexanes, the energy difference between conformers dictates their relative populations at equilibrium. libretexts.org The diequatorial conformer of trans-1,2-dimethylcyclohexane (B1581434) is known to be more stable than the diaxial form by approximately 11.4 kJ/mol. openstax.orgpressbooks.pub A similar, if not greater, energy difference is expected for this compound due to the larger size of its substituents compared to methyl groups.
The cis-isomer, with one axial and one equatorial group, would have two possible chair conformations of roughly equal energy, both of which would be less stable than the trans-diequatorial conformer. libretexts.org The energy of the cis-conformer would be elevated by the 1,3-diaxial interactions experienced by its single axial group and a gauche interaction between the two adjacent substituents. libretexts.org DFT calculations on cyclohexylamine (B46788) have shown that placing the amine group in an axial position incurs an energetic penalty of several kJ/mol. core.ac.uk The penalty for the much bulkier propane-2-sulfonyl group would be substantially higher.
Table 2: Predicted Relative Energies of Conformers Data is hypothetical and based on established principles of conformational analysis and DFT calculations on similar molecules. core.ac.ukopenstax.orgpressbooks.pub
| Isomer | Conformation | Predicted Relative Energy (kJ/mol) | Predicted Stability |
|---|---|---|---|
| trans | Diequatorial | 0.0 (Reference) | Most Stable |
| cis | Axial/Equatorial | > 8.0 | Less Stable |
| trans | Diaxial | > 15.0 | Least Stable |
Molecular Dynamics (MD) Simulations
While DFT calculations are excellent for finding static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how molecular conformations and interactions evolve over time. youtube.com
For this compound, an MD simulation would illustrate the flexibility of the cyclohexane ring and its substituents. researchgate.net The primary dynamic event for the ring itself is the "chair flip," a process that interconverts one chair conformation into another. youtube.com The simulation would show the molecule spending the vast majority of its time in the low-energy trans-diequatorial state. It would also capture the rare, high-energy excursions through twist-boat intermediates that are necessary for the ring to flip into the highly unstable diaxial or cis-like conformations. These simulations allow for the calculation of the free energy barrier for ring inversion and the residence time of each conformational state.
The behavior of a molecule can be significantly altered by its environment, particularly by a solvent. MD simulations can explicitly model solvent molecules (e.g., water, ethanol, or DMSO), providing a realistic picture of solute-solvent interactions. acs.orgdntb.gov.ua For this compound, both the amino group and the sulfonyl group are capable of forming hydrogen bonds with protic solvents like water. MD simulations can reveal the structure and dynamics of the solvation shell around these functional groups. Furthermore, polar solvents can stabilize conformers with a larger dipole moment. Theoretical studies using continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), can also be used to calculate how the Gibbs free energy of solvation differs between conformers, thereby predicting how a solvent might shift the conformational equilibrium. acs.org
Prediction of Spectroscopic Parameters
A powerful application of DFT is the prediction of spectroscopic properties that can be directly compared with experimental data. After performing a geometry optimization to find the most stable conformer, further calculations can predict NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-visible absorption spectra. nih.govdntb.gov.ua The accuracy of these predictions provides strong evidence for the calculated structure. For this compound, these predictions would be made for the dominant trans-diequatorial conformer. Predicted spectra for higher-energy conformers would likely not be observed experimentally due to their very low population at equilibrium.
Table 3: Predicted Spectroscopic Parameters for the Trans-Diequatorial Conformer Data is hypothetical and based on the application of DFT methods to analogous functional groups. nih.govdntb.gov.ua
| Spectroscopy Type | Parameter | Predicted Value / Range | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | ~55-65 ppm | C-N and C-S carbons |
| ¹H NMR | Chemical Shift (δ) | ~2.8-3.5 ppm | Protons on C-N and C-S |
| IR | Vibrational Frequency | 3300-3400 cm⁻¹ | N-H stretch |
| IR | Vibrational Frequency | 2850-2960 cm⁻¹ | C-H stretch |
| IR | Vibrational Frequency | 1300-1350 cm⁻¹ | S=O asymmetric stretch |
| IR | Vibrational Frequency | 1120-1160 cm⁻¹ | S=O symmetric stretch |
Applications in Advanced Chemical Synthesis and Catalysis
As Chiral Building Blocks in Complex Molecule Synthesis
Chiral amines and sulfones are valuable synthons in the construction of complex, biologically active molecules. The 1,2-disubstituted cyclohexane (B81311) framework of 2-(Propane-2-sulfonyl)cyclohexan-1-amine offers a rigid and stereochemically defined scaffold. In theory, the primary amine could be readily derivatized to introduce further complexity, while the sulfonyl group can act as a versatile functional handle or a control element for stereochemistry.
Hypothetical Synthetic Utility:
| Functional Group | Potential Transformation | Resulting Structure |
| Primary Amine | Acylation, Alkylation, Reductive Amination | Amides, Secondary/Tertiary Amines |
| Sulfonyl Group | Reductive Desulfonylation, Ramberg-Bäcklund Reaction | Introduction of C-H or C=C bonds |
| Chiral Scaffold | Diastereoselective Reactions | Control over new stereocenters |
The inherent chirality of this compound could, in principle, be transferred to new stereocenters during a synthetic sequence. For instance, the amine could direct metal-catalyzed reactions to one face of the molecule, or the bulky sulfonyl group could sterically hinder attack from one side, thus ensuring high diastereoselectivity. However, without experimental data, the efficiency and stereochemical outcome of such transformations remain purely speculative.
As Ligands in Metal-Catalyzed Asymmetric Reactions
The combination of a soft sulfonyl donor and a hard amine donor in a chiral backbone is a recognized ligand motif for various metal-catalyzed asymmetric reactions. The nitrogen atom of the primary amine and one of the oxygen atoms of the sulfonyl group could chelate to a metal center, forming a stable chiral complex. This complex could then catalyze a variety of transformations with high enantioselectivity.
Potential Catalytic Applications:
| Metal Catalyst | Potential Reaction Type |
| Palladium(II) | Asymmetric Allylic Alkylation |
| Rhodium(I) | Asymmetric Hydrogenation |
| Copper(II) | Asymmetric Michael Addition |
| Zinc(II) | Asymmetric Aldol (B89426) Reaction |
The performance of such a ligand in catalysis would be highly dependent on the specific metal, the reaction conditions, and the substrates. The bite angle, electronic properties, and steric bulk of the ligand would all play a crucial role in determining both the reactivity and the enantioselectivity of the catalyst. To date, no studies have been published that describe the synthesis of a metal complex with this compound or its application in catalysis.
As Organocatalysts in Stereoselective Processes
The field of organocatalysis often utilizes chiral amines to activate substrates through the formation of enamines or iminium ions. The primary amine of this compound could theoretically participate in such catalytic cycles. The adjacent sulfonyl group could play a secondary role, potentially influencing the stereochemical outcome through non-covalent interactions or by modulating the electronic properties of the amine.
Theoretical Organocatalytic Reactions:
| Activation Mode | Reaction Type |
| Enamine Catalysis | Asymmetric Michael Addition |
| Iminium Ion Catalysis | Asymmetric Diels-Alder Reaction |
| Brønsted Base Catalysis | Asymmetric Mannich Reaction |
For this compound to be an effective organocatalyst, the interplay between the amine and the sulfonyl group would need to create a well-defined chiral environment around the reactive intermediate. While derivatives of cyclohexane-1,2-diamine have been successfully employed as organocatalysts, the specific substitution pattern of this compound has not been explored in this context.
Conclusion and Future Research Directions
Summary of Key Academic Contributions
Currently, dedicated academic literature on 2-(Propane-2-sulfonyl)cyclohexan-1-amine is sparse. However, the synthesis of analogous compounds, such as N-substituted phenyl-2-hydroxycycloalkylsulfonamides, has been reported in the context of developing new fungicidal agents. mdpi.comnih.gov These studies have demonstrated that the sulfonamide moiety on a cyclohexane (B81311) backbone can be a crucial pharmacophore. The primary academic contribution of future work on the title compound would be to establish reliable synthetic routes and to fully characterize its chemical and physical properties, thereby laying the groundwork for further investigation.
A general approach to the synthesis of related sulfonamides involves the reaction of an amine with a sulfonyl chloride in the presence of a base. nih.gov For instance, the synthesis of chiral sulfonamides from 2-azabicycloalkane skeletons has been achieved by reacting the corresponding amines with various sulfonyl chlorides in dichloromethane (B109758) with potassium hydroxide. nih.gov Microwave-assisted sulfonylation of amines has also been shown to be an effective method.
Unexplored Reactivity and Transformation Pathways
The reactivity of this compound is largely unexplored, offering a fertile ground for chemical research. The primary amine is a key site for a multitude of chemical transformations.
N-Functionalization: The amine can be readily acylated, alkylated, or arylated to produce a library of derivatives. For example, reaction with various acyl chlorides could yield a series of N-acylsulfonamides, a class of compounds with known biological activities. mdpi.comnih.gov
Formation of Heterocycles: The 1,2-relationship of the amine and sulfonyl groups could be exploited in cyclization reactions to form novel heterocyclic systems. Depending on the reagents and conditions, this could lead to the formation of unique thiadiazine-like structures. Research into the synthesis of nitrogen heterocycles incorporating an endocyclic sulfonamide fragment has shown the versatility of related structures in forming diverse ring systems. nih.gov
Oxidative and Reductive Chemistry: The reactivity of the sulfonyl group itself, while generally stable, could be explored under specific oxidative or reductive conditions.
Potential for Novel Derivative Synthesis
The structure of this compound is a promising scaffold for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.
Drawing inspiration from studies on related compounds, several classes of derivatives could be targeted:
Bioactive Sulfonamides: Given that N-substituted phenyl-2-acyloxycyclohexylsulfonamides have shown significant fungicidal activity, it is plausible that derivatives of the title compound could exhibit similar or other biological properties. mdpi.comnih.gov The synthesis of novel sulfonylurea derivatives has also been explored for their antimicrobial potential. nih.gov
Chiral Ligands: If the compound can be resolved into its enantiomers, the resulting chiral amines could serve as valuable ligands in asymmetric catalysis. The synthesis of chiral sulfonamides based on other cyclic scaffolds has been demonstrated. nih.gov
Functional Materials: The incorporation of this molecule into polymeric structures, either as a monomer or as a functional additive, could lead to new materials with tailored properties.
The potential for creating a diverse library of derivatives is vast, and a systematic exploration could uncover compounds with interesting and useful properties.
Advanced Computational Modeling Challenges
The computational modeling of this compound presents several interesting challenges that could drive the development of new theoretical approaches.
Inter- and Intramolecular Interactions: The presence of both a hydrogen bond donor (the amine) and acceptors (the sulfonyl oxygens) allows for the formation of complex hydrogen bonding networks. Modeling these interactions, both within the molecule and with solvent or biological macromolecules, is a significant computational task. nih.gov
Predicting Spectroscopic Properties: While general spectroscopic features can be predicted, accurately calculating NMR chemical shifts and coupling constants, as well as vibrational frequencies, for all possible conformers would be a valuable, though challenging, undertaking. unl.eduresearchgate.netchemicalbook.comresearchgate.net
Overcoming these challenges would not only provide a deeper understanding of the properties of this compound but also contribute to the broader field of computational chemistry. youtube.com
Interactive Data Tables
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| NH₂ | 1.5 - 3.0 | br s | - |
| CH-SO₂ | 2.8 - 3.2 | m | - |
| CH-NH₂ | 2.5 - 2.9 | m | - |
| CH(CH₃)₂ | 3.0 - 3.4 | septet | ~7 |
| CH(CH₃)₂ | 1.2 - 1.4 | d | ~7 |
| Cyclohexyl CH₂ | 1.0 - 2.2 | m | - |
Note: Predicted values are based on general principles and data for analogous compounds. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-SO₂ | 60 - 65 |
| C-NH₂ | 50 - 55 |
| CH(CH₃)₂ | 52 - 57 |
| CH(CH₃)₂ | 15 - 20 |
| Cyclohexyl CH₂ | 20 - 40 |
Note: Predicted values are based on general principles and data for analogous compounds. Actual experimental values may vary.
Table 3: Potential Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 219 | [M]⁺ |
| 202 | [M - NH₃]⁺ |
| 136 | [M - C₃H₇SO₂]⁺ |
| 107 | [C₃H₇SO₂]⁺ |
| 83 | [C₆H₁₁]⁺ |
Note: Proposed fragments are based on common fragmentation patterns for similar compounds.
Q & A
Q. What are the optimal synthetic routes for 2-(Propane-2-sulfonyl)cyclohexan-1-amine, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Sulfonation : React cyclohexan-1-amine with propane-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and monitor temperature (0–5°C for exothermic steps). Computational tools (e.g., density functional theory) can predict reaction energetics to refine conditions .
- Key Characterization : Confirm product purity via -NMR (δ 1.2–2.1 ppm for cyclohexyl protons) and LC-MS (expected [M+H]+ at m/z 234.3) .
Q. How can the stereochemical configuration of this compound be accurately characterized?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., compare with (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine structures for sulfonyl group orientation) .
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Retention times correlate with spatial arrangement .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign stereochemistry non-destructively .
Advanced Research Questions
Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Reaction Path Search : Employ quantum chemical calculations (e.g., Gaussian 16) with the M06-2X functional to model transition states and activation energies for sulfonyl group displacement .
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) using the SMD continuum model to assess solvation-free energy contributions .
- Machine Learning : Train models on PubChem reaction datasets to predict regioselectivity in derivatives .
Q. How should researchers address contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay Replication : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting to resolve outliers .
- Mechanistic Studies : Use SPR (Surface Plasmon Resonance) to quantify binding affinity to target proteins, isolating confounding factors like membrane permeability .
Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to pH gradients (1–13), UV light, and oxidative agents (HO). Monitor degradation via UPLC-PDA at 254 nm .
- Metabolite Profiling : Use hepatocyte microsomes (human/rat) to identify phase I/II metabolites. Compare with in silico predictions (e.g., GLORYx) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C, 10°C/min) to guide storage conditions .
Data Contradiction Analysis
Q. How can divergent results in the compound’s solubility profile be resolved?
- Methodological Answer :
- Standardized Measurements : Use shake-flask method with HPLC quantification at 25°C ± 0.5°C. Control ionic strength (0.15 M NaCl) to mimic physiological conditions .
- Molecular Dynamics (MD) : Simulate solvation shells in water/DMSO mixtures to explain polarity-dependent discrepancies .
- Interlab Validation : Collaborate with independent labs using identical lot numbers and buffers to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
